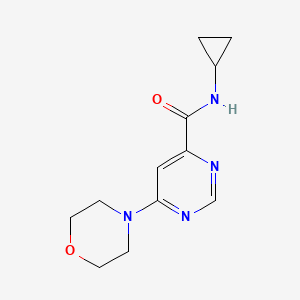

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, N-Ethyl-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide was prepared using 2-chloropyrimidine, DiPEA, and N-methylphenethylamine HBr salt . The total heating time was 4 hours at 160 °C .Molecular Structure Analysis

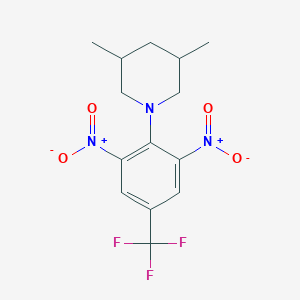

The molecular structure of “N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide” is represented by the molecular formula C12H16N4O2 . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis

The compound is part of a library of pyrimidine-4-carboxamides that have been studied as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) . Modifications at three different substituents were made to optimize its potency and lipophilicity .Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide” can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

A series of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, which are similar to N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, were synthesized and characterized .

Methods of Application

The compounds were synthesized and characterized by IR, 1H and 13C NMR, and mass spectra . They were then screened for their in vitro antimicrobial activity against two Gram-positive (Staphylococcus aureus, Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli, Klebesiella aerogenes), and two pathogenic fungi (Aspergillus flavus, Fusarium oxysporum) .

Results or Outcomes

Most of the compounds demonstrated good to excellent antimicrobial activity in comparison with the standard drugs ciproflaxin and hymexazole . Among the screened compounds, morpholine substituted dihydropyrimidone carboxamide was determined to be the most potent anti-bacterial agent .

Anti-inflammatory Activity

Specific Scientific Field

Medicinal Chemistry

Application Summary

Pyrimidines, including N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Methods of Application

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Anticancer Activity

Application Summary

Trametinib, a compound similar to N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, is used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .

Methods of Application

Trametinib is a kinase inhibitor and is designated for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . The recommended dosage of trametinib is 2 mg orally once daily, as a single agent or in combination with dabrafenib, until disease progression or unacceptable toxicity .

Results or Outcomes

Trametinib has been shown to be effective in treating patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .

Antimicrobial Activity of Quinoline Derivatives

Application Summary

Among the synthesized compounds, 7-[3-aminomethyl-4-substituted pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid dimesylate, a compound similar to N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, was found to be the most potent antimicrobial agent against Gram-negative bacterial strains .

Methods of Application

The compound was synthesized and its antimicrobial activity was tested against various Gram-negative bacterial strains .

Results or Outcomes

The compound demonstrated potent antimicrobial activity, with a minimum inhibitory concentration (MIC) of <0.008–4 µg/ml .

Eigenschaften

IUPAC Name |

N-cyclopropyl-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-7-11(14-8-13-10)16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVKZVQHHZGVMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363518.png)

![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2363521.png)

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2363523.png)

![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)

![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)